molecular formula C19H22N4O3S B2532527 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-56-4

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2532527
CAS No.: 940999-56-4
M. Wt: 386.47
InChI Key: ZJJUZGQIJYMWKX-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an azepane sulfonyl group, a cyclopropylamino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the azepane sulfonyl phenyl intermediate. This intermediate is then reacted with a cyclopropylamine derivative under specific conditions to form the desired oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c20-13-17-19(21-15-7-8-15)26-18(22-17)14-5-9-16(10-6-14)27(24,25)23-11-3-1-2-4-12-23/h5-6,9-10,15,21H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJUZGQIJYMWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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